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molecular formula C7H10N2O2 B014745 Ethyl 1-methyl-1h-imidazole-2-carboxylate CAS No. 30148-21-1

Ethyl 1-methyl-1h-imidazole-2-carboxylate

Cat. No. B014745
M. Wt: 154.17 g/mol
InChI Key: NOTZYDYZBOBDFE-UHFFFAOYSA-N
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Patent
US06303312B1

Procedure details

N-methylimidazole (320 g, 3.9 mol) was combined with 2 L acetonitrile and 1 L triethylamine in a 12 L flask equipped with a mechanical stirrer and the solution cooled to −20° C. Ethyl chloroformate (1000 g, 9.2 mol) was added with stirring, keeping the temperature between −20° C. and −25° C. The reaction was allowed to slowly warm to room temperature and stir for 36 h. Precipitated triethylamine hydrochloride was removed by filtration and the solution concentrated in vacuo at 65° C. The resulting oil was purified by distillation under reduced pressure (2 torr, 102° C.) to provide a white solid (360 g, 82% yield).
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step Two
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.C(#N)C.Cl[C:11]([O:13][CH2:14][CH3:15])=[O:12]>C(N(CC)CC)C>[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[C:11]([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
Quantity
320 g
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
2 L
Type
reactant
Smiles
C(C)#N
Name
Quantity
1 L
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
1000 g
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
the temperature between −20° C. and −25° C
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature
STIRRING
Type
STIRRING
Details
stir for 36 h
Duration
36 h
CUSTOM
Type
CUSTOM
Details
Precipitated triethylamine hydrochloride was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated in vacuo at 65° C
DISTILLATION
Type
DISTILLATION
Details
The resulting oil was purified by distillation under reduced pressure (2 torr, 102° C.)

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 360 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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